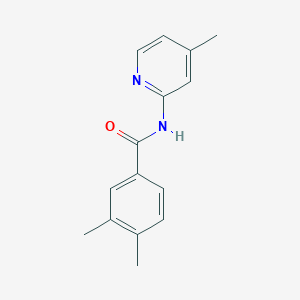
3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, where the benzene ring is substituted with two methyl groups at the 3 and 4 positions, and the amide nitrogen is bonded to a 4-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzophenone.
Reduction: Formation of 3,4-dimethyl-N-(4-methylpyridin-2-yl)aniline.
Substitution: Formation of halogenated derivatives like 3,4-dimethyl-5-bromo-N-(4-methylpyridin-2-yl)benzamide.
Scientific Research Applications
3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide
- 4-methyl-N-(4-methylpyridin-2-yl)benzamide
- 3,4-dimethyl-N-(4-methylpyridin-3-yl)benzamide
Uniqueness
3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl groups on the benzene ring and the pyridine moiety. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3,4-dimethyl-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-10-6-7-16-14(8-10)17-15(18)13-5-4-11(2)12(3)9-13/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
QXFKRGMSBPUTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















